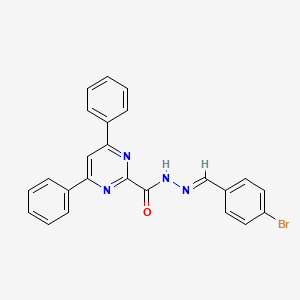

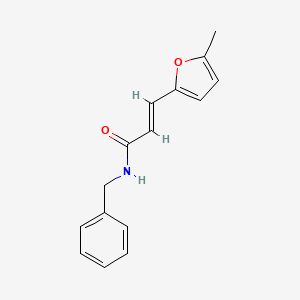

![molecular formula C21H17BrN2O2 B5525145 N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydrazone Schiff bases, such as N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide, are compounds formed through the condensation of hydrazides with aldehydes or ketones. These compounds are of interest due to their structural diversity and potential applications in catalysis, polymer chemistry, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation reaction of a bromobenzohydrazide with a suitable aldehyde. For example, a study demonstrates the effective synthesis of a novel hydrazone Schiff base compound by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, showcasing the versatility of this synthetic route in producing complex hydrazone structures (Arunagiri et al., 2018).

科学的研究の応用

Antioxidant Activity and Molecular Docking

A theoretical study and molecular docking approach revealed the antioxidant behavior of Schiff bases, including compounds structurally similar to N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide. These compounds exhibit potential antioxidant activity, influenced by tautomerization, and display favorable interactions with proteins like xanthine oxidase, suggesting potential as enzyme inhibitors (Ardjani & Mekelleche, 2017).

Catalytic Synthesis

Research into ligand-free copper-catalyzed synthesis techniques has highlighted the utility of o-bromoaryl derivatives, including compounds related to N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide, in the efficient and general synthesis of heterocyclic compounds like benzimidazoles and benzoxazoles. This method emphasizes the potential for green chemistry applications by utilizing recyclable catalysts without the need for external ligands (Saha et al., 2009).

Structural Investigation and Electronic Properties

The structural and electronic properties of similar Schiff base compounds have been thoroughly investigated through methods like X-ray crystallography, vibrational spectroscopy, and DFT calculations. These studies provide insight into the molecular structure, stability, and electronic behavior of these compounds, laying the groundwork for future applications in material science and molecular engineering (Arunagiri et al., 2018).

Interaction with Human Serum Albumin

A study on the thermodynamic properties of the binding of bromo-hydrazone derivatives to human serum albumin (HSA) revealed significant insights into the biological activity of these compounds. The presence of a bromine atom enhances the binding strength and stability of the compound-HSA complex, indicating the potential for drug delivery and pharmacokinetic modulation applications (Tong et al., 2015).

Potential Bioactive Compounds

Schiff base compounds, structurally related to N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide, have shown remarkable activities in biological screenings, including antibacterial, antifungal, and antioxidant activities. These compounds also exhibit interaction with salmon sperm DNA, suggesting potential applications in the development of new therapeutic agents (Sirajuddin et al., 2013).

特性

IUPAC Name |

2-bromo-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2/c22-20-9-5-4-8-19(20)21(25)24-23-14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,24,25)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKVZUPDYPKCRX-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

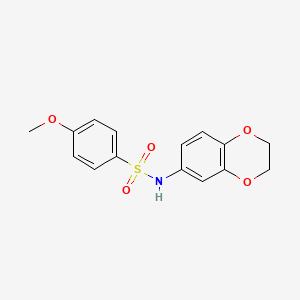

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

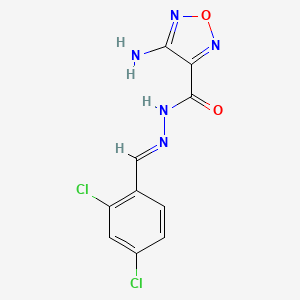

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

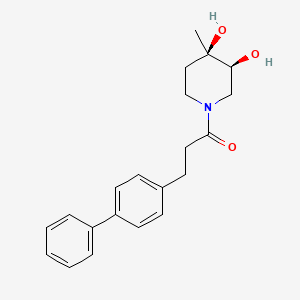

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)